

literature review of 2-(Tert-butylamino)sulfonylphenylboronic acid

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Compound of Interest

Compound Name: 2-(*Tert*-butylamino)sulfonylphenylboronic acid

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An In-Depth Technical Guide to **2-(Tert-butylamino)sulfonylphenylboronic Acid**: Synthesis, Applications, and Future Perspectives

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis and medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, **2-(Tert-butylamino)sulfonylphenylboronic acid** has emerged as a versatile reagent, prized for its utility in carbon-carbon bond formation and as a scaffold for novel chemical entities. This guide provides an in-depth exploration of its synthesis, core applications, and the chemical principles that underpin its reactivity, tailored for researchers and professionals in drug discovery and development.

Introduction: A Molecule of Strategic Importance

2-(Tert-butylamino)sulfonylphenylboronic acid is an aromatic boronic acid distinguished by the presence of a bulky N-tert-butylsulfonamide group ortho to the boronic acid moiety. This substitution pattern imparts unique steric and electronic properties that are instrumental in its synthetic applications. The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^[1] The sulfonamide group, a common pharmacophore in its own right, and the

versatile boronic acid functionality make this molecule a valuable asset in the synthesis of compounds with potential biological activity.[\[2\]](#)[\[3\]](#)

Molecular Structure and Properties:

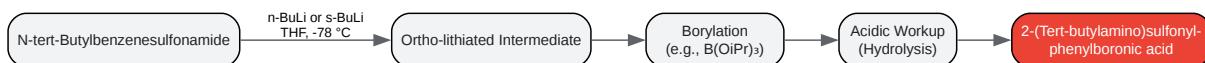
Property	Value	Reference
CAS Number	150691-04-6	[4]
Molecular Formula	C ₁₀ H ₁₆ BNO ₄ S	
Molecular Weight	257.12 g/mol	
Appearance	Typically a white to off-white solid	

Synthesis of 2-(Tert-butylamino)sulfonylphenylboronic Acid: A Methodological Overview

The synthesis of **2-(Tert-butylamino)sulfonylphenylboronic acid** can be approached through several modern synthetic strategies. While a definitive, single published procedure is not readily available, the principles of directed ortho-metallation followed by borylation, or direct C-H activation/borylation, provide a logical and efficient pathway.

Conceptual Synthetic Pathway: Directed Lithiation-Borylation

The sulfonamide group is a powerful directed metalating group (DMG), facilitating the deprotonation of the ortho-position. This inherent reactivity is the cornerstone of a highly regioselective synthesis.



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Figure 1: Conceptual workflow for the synthesis via directed lithiation-borylation.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established lithiation-borylation methodologies.[\[5\]](#)[\[6\]](#)

Step 1: Preparation of the Lithiated Intermediate

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N-tert-butylbenzenesulfonamide (1.0 eq).
- Dissolve the starting material in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
- Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

Step 2: Borylation

- To the solution of the lithiated intermediate, add triisopropyl borate (B(OiPr)₃) (1.2 eq) dropwise, again maintaining a temperature of -78 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

Step 3: Hydrolysis and Isolation

- Cool the reaction mixture to 0 °C in an ice bath.
- Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH ~1-2).

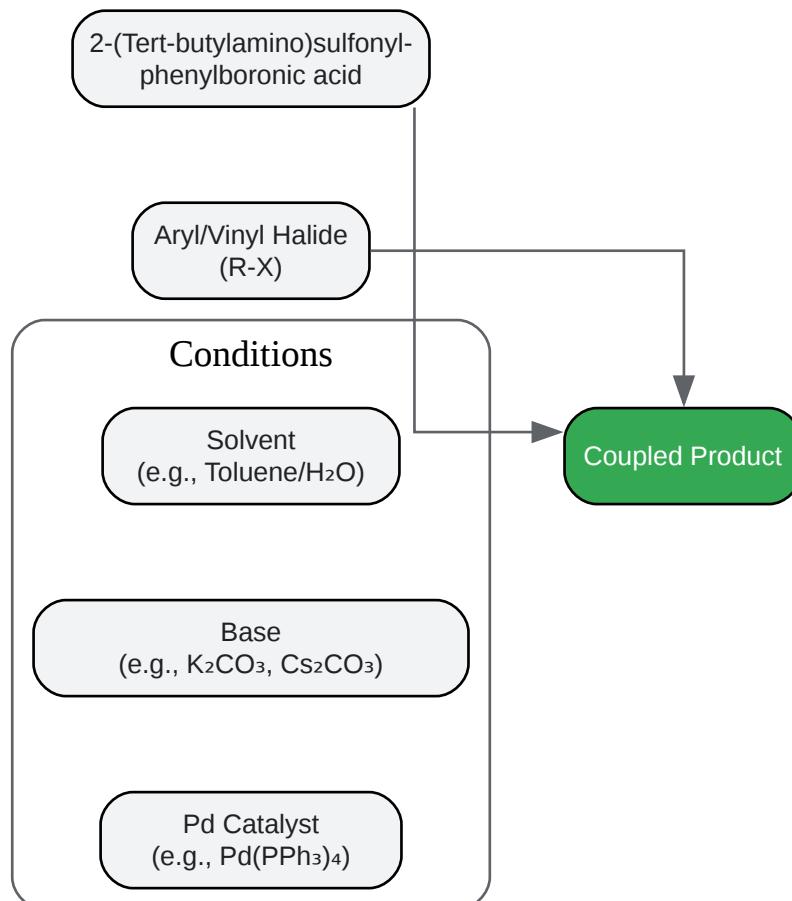
- Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or silica gel chromatography to yield **2-(Tert-butylamino)sulfonylphenylboronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-(Tert-butylamino)sulfonylphenylboronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.^[1] ^[7] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and halide partners.

General Reaction Scheme and Catalytic Cycle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboronic acid with an organohalide in the presence of a base.



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